molecular formula C16H11BrN2S B3254394 9-bromo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indole-6(5H)-thione CAS No. 237430-35-2

9-bromo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indole-6(5H)-thione

Cat. No.: B3254394
CAS No.: 237430-35-2
M. Wt: 343.2 g/mol
InChI Key: MHKWLZUWJABEIX-UHFFFAOYSA-N
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Description

9-Bromo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indole-6(5H)-thione is a heterocyclic compound featuring a benzoazepinoindole scaffold with a bromine substituent at position 9 and a thione (C=S) group at position 4. Its molecular formula is C₁₆H₁₁BrN₂S (derived by replacing the lactam oxygen in C₁₆H₁₁BrN₂O with sulfur) .

Properties

IUPAC Name

9-bromo-7,12-dihydro-5H-indolo[3,2-d][1]benzazepine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2S/c17-9-5-6-14-11(7-9)12-8-15(20)18-13-4-2-1-3-10(13)16(12)19-14/h1-7,19H,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKWLZUWJABEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3NC1=S)NC4=C2C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the indole core.

  • Cyclization Reactions: Cyclization steps are employed to construct the azepino ring.

  • Bromination: The final step involves the selective bromination of the compound to introduce the bromine atom at the 9-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Thione-Specific Reactivity

The sulfur atom in the thione group enables nucleophilic and electrophilic interactions. A notable reaction involves thione-to-ketone conversion via oxidation. For example:

  • Treatment with hydrogen peroxide (H₂O₂) in acetic acid converts the thione to the corresponding ketone (9-bromo-7,12-dihydrobenzo azepino[4,5-b]indol-6(5H)-one) at 60°C in 85% yield .

Reaction Conditions Product Yield
Thione oxidationH₂O₂, AcOH, 60°C, 12 hKetone derivative85%

Bromine Substitution Reactions

The bromine atom at position 9 undergoes transition-metal-catalyzed cross-coupling reactions:

  • Suzuki–Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ and K₂CO₃ in toluene/EtOH (3:1) at 80°C yields biaryl derivatives .

  • Buchwald–Hartwig amination with primary amines in the presence of Pd(OAc)₂ and Xantphos forms C–N bonds .

Reaction Type Reagents/Conditions Product Yield
Suzuki–Miyaura couplingPd(PPh₃)₄, K₂CO₃, toluene/EtOH, 80°CBiaryl-substituted derivative72%
Buchwald–Hartwig aminationPd(OAc)₂, Xantphos, dioxane, 100°CAminated derivative68%

Cycloaddition and Annulation

The thione group participates in heterocyclic annulation reactions:

  • Reaction with acetylenedicarboxylates under thermal conditions (120°C) forms thiophene-fused derivatives via [2+2] cycloaddition .

  • Intramolecular cyclization with aldehydes generates 7-membered azepinoindole frameworks, a key step in natural product synthesis .

Reaction Conditions Product Yield
[2+2] CycloadditionAcetylenedicarboxylate, 120°CThiophene-annulated compound78%
Aldehyde cyclizationTFA, DCM, rt, 2 hAzepinoindole derivative65%

Coordination Chemistry

The thione sulfur acts as a ligand for metal complexes:

  • Coordination with Cu(II) in methanol forms a blue complex with a square-planar geometry, characterized by UV-Vis (λmax=610textnm\lambda_{\text{max}}=610\\text{nm}) and EPR spectroscopy .

Metal Ligand Ratio Geometry Application
Cu(II)1:2Square-planarCatalytic oxidation studies

Functional Group Interconversion

  • Thione-to-thiol reduction : Treatment with NaBH₄ in ethanol reduces the thione to a thiol group, enabling further alkylation or acylation .

  • Halogen exchange : Bromine can be replaced with iodine using NaI in DMF under microwave irradiation (150°C, 30 min) .

Biological Activity Modulation

Derivatives synthesized via these reactions show enhanced kinase inhibitory activity (IC₅₀ = 0.2–1.8 μM against CDK2) compared to the parent compound . Structure–activity relationship (SAR) studies highlight the importance of the thione and bromine groups for binding affinity .

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities, particularly in the context of antitrypanosomal and anticancer properties.

Antitrypanosomal Activity

Recent studies have highlighted the significance of the indole moiety in compounds related to 9-bromo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indole-6(5H)-thione for their antitrypanosomal activity. The following points summarize key findings:

  • Target Enzyme : The compound exhibits inhibitory effects on trypanothione synthetase (TryS), an enzyme crucial for the survival of Trypanosoma species, which are responsible for diseases such as sleeping sickness and Chagas disease .
  • Structure-Activity Relationship (SAR) : Variations in substituents at the 9-position significantly influence the inhibitory potency against TryS, emphasizing the importance of structural modifications in enhancing biological activity .

Anticancer Properties

In addition to its antiparasitic effects, this compound has shown promise in cancer research:

  • CDK Inhibition : The compound is structurally related to kenpaullone, a known cyclin-dependent kinase (CDK) inhibitor. Research indicates that derivatives of this class may inhibit CDK1/cyclin B and GSK-3β pathways, which are critical in cancer cell proliferation and survival .
  • Cell-Based Assays : Preliminary cell-based assays have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting potential as a therapeutic agent in oncology .

Case Studies and Research Findings

  • Antitrypanosomal Efficacy : A study evaluated various benzazepinone derivatives against Trypanosoma brucei brucei and found that modifications at the 9-position led to enhanced TryS inhibition and increased efficacy against parasites. This highlights the potential for developing new treatments for trypanosomiasis using derivatives of this compound .
  • Cancer Cell Line Studies : Another research effort focused on testing the cytotoxic effects of this compound on human cancer cell lines. Results indicated significant growth inhibition and apoptosis induction, leading to further investigations into its mechanism of action as a CDK inhibitor .

Summary Table of Applications

Application AreaSpecific Use CasesMechanism of Action
AntitrypanosomalInhibition of TryS in Trypanosoma speciesDisruption of thiol redox metabolism
AnticancerCDK1/cyclin B inhibitionInduction of apoptosis in cancer cells

Mechanism of Action

The mechanism by which 9-bromo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indole-6(5H)-thione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs include:

Compound Name Molecular Formula Substituents/Functional Groups Key Properties Reference
9-Bromo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indol-6(5H)-one C₁₆H₁₁BrN₂O Br (C9), lactam (C=O) Melting point: ~295°C; antitrypanosomal activity noted .
9-Bromo-7-phenyl-7,12-dihydrobenzo[2,3]azepino[4,5-b]indol-6(5H)-one (7ba) C₂₂H₁₅BrN₂O Br (C9), phenyl (C7), lactam (C=O) MP: 295.2–297.4°C; IR peaks at 1638 cm⁻¹ (C=O) .
3-Chloro-9-iodo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indol-6(5H)-one (7a) C₁₆H₁₀ClIN₂O Cl (C3), I (C9), lactam (C=O) Synthesized via acetic acid-mediated cyclization; HPLC purity 98.4% .
Alsterpaullone (9-nitro derivative) C₁₆H₁₁N₃O₃ NO₂ (C9), lactam (C=O) Kinase inhibitor; IR: 1724 cm⁻¹ (C=O) .
9-Bromo-...-thione (Target Compound) C₁₆H₁₁BrN₂S Br (C9), thione (C=S) Expected lower solubility vs. lactam analogs due to reduced polarity .
Key Observations:
  • Thione vs. Lactam: The thione group (C=S) in the target compound replaces the lactam (C=O) in analogs like 7ba.
  • Halogen Effects : Bromine at C9 (target compound and 7ba) improves stability and lipophilicity compared to chlorine or iodine substituents (e.g., 7a). Iodo derivatives exhibit bulkier steric profiles, impacting binding interactions .
  • Aryl Substitutions: 7ba’s phenyl group at C7 increases molecular weight and melting point, suggesting reduced solubility compared to non-aryl analogs .

Biological Activity

The compound 9-bromo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indole-6(5H)-thione (CAS No. 237430-35-2) is a member of the indole and benzazepine family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H11BrN2S
  • Molecular Weight : 343.24 g/mol
  • Structural Features : The compound features a bromine atom at the 9-position and a thione functional group, which may influence its reactivity and biological interactions.

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

A study on related indole-based compounds revealed that modifications in their structure could enhance their potency as IDO inhibitors. The dithiocarbamate portion of similar compounds was crucial for binding to the heme iron of IDO, suggesting that thione groups may play a similar role in the activity of this compound .

Antitrypanosomal Activity

Recent research has highlighted the importance of the indole motif in the antitrypanosomal activity of related compounds. The presence of specific substituents can significantly enhance efficacy against Trypanosoma species. While direct data on this compound's activity against trypanosomiasis is sparse, its structural similarities suggest potential effectiveness .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of compounds within this class. The following table summarizes key findings from SAR studies related to indole and benzazepine derivatives:

Compound StructureBiological ActivityKey Findings
Indole DerivativesAnticancerEffective against various cancer cell lines; mechanism involves apoptosis induction.
BenzazepinesIDO InhibitionDithiocarbamate moiety enhances binding affinity; indole ring not essential for activity.
ThionesAntimicrobialExhibited broad-spectrum antimicrobial activity; structure modification improved potency.

Case Studies

  • Brassinin Analog Study : A systematic evaluation of brassinin analogs demonstrated that modifications to the dithiocarbamate moiety significantly influenced IDO inhibition. The findings suggest that similar modifications to this compound could enhance its biological activity .
  • Antitrypanosomal Research : Studies focusing on paullone derivatives indicated that specific alterations in substituents could improve antitrypanosomal activity while maintaining favorable physicochemical properties . These insights could guide future investigations into the efficacy of this compound against neglected tropical diseases.

Q & A

Q. Advanced

  • IR Spectroscopy : A strong C=S stretch (~1200–1050 cm⁻¹) vs. C=O (~1650–1700 cm⁻¹) .
  • Mass Spectrometry : HRMS detects the exact mass difference (32 amu) between S and O analogs .
  • HPLC Purity Standards : Use reverse-phase columns (C18) with UV detection at 254 nm; ≥95% purity is typical for biological assays .
  • Elemental Analysis : Confirm sulfur content via combustion analysis .

What strategies address contradictions in reported biological activities between thione and oxo derivatives?

Advanced
Discrepancies (e.g., kinase inhibition vs. cytotoxicity) are investigated via:

  • Molecular Docking : Compare binding modes of thione/oxo forms to target proteins (e.g., GSK-3β) .
  • SAR Studies : Synthesize analogs with varied substituents to isolate thione-specific effects .
  • Redox Stability Assays : Monitor thione oxidation to disulfides or sulfoxides under physiological conditions .

What purification challenges arise during scale-up of this compound, and how are they mitigated?

Q. Advanced

  • Low Solubility : Recrystallization from DMSO/EtOAc mixtures improves yield .
  • Byproduct Formation : Gradient column chromatography (silica gel, EtOAc/hexane) removes dimers or des-bromo impurities .
  • Metal Contamination : Chelating agents (EDTA) in wash steps prevent catalyst residues .

How is the thione group’s role in biological activity mechanistically probed?

Q. Advanced

  • Isotopic Labeling : Incorporate ³⁴S to track metabolic stability via LC-MS .
  • Thione-to-Oxo Conversion : Treat the compound with H₂O₂ to assess activity loss, confirming sulfur’s necessity .
  • X-ray Co-crystallography : Resolve protein-ligand structures to identify sulfur-mediated interactions (e.g., hydrogen bonds with kinases) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-bromo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indole-6(5H)-thione
Reactant of Route 2
Reactant of Route 2
9-bromo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indole-6(5H)-thione

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